N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
The compound N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine belongs to the thieno[2,3-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its structural resemblance to purines and pyrimidines, enabling interactions with biological targets like kinases and receptors. The core structure consists of a fused cyclopentane-thienopyrimidine ring system, with a 3-(trifluoromethyl)phenyl group attached via an amine linkage. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, making it a critical pharmacophore in drug design .
Below, we compare its structure, synthesis, and inferred biological activity with related compounds.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c17-16(18,19)9-3-1-4-10(7-9)22-14-13-11-5-2-6-12(11)23-15(13)21-8-20-14/h1,3-4,7-8H,2,5-6H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKDUJGTAANHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopenta-Fused Thiophene Intermediate
The Gewald reaction assembles the thiophene core by reacting cyclopentanone, ethyl cyanoacetate, and sulfur in ethanol under basic conditions (e.g., diethylamine). This one-pot reaction yields 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile as orange needles (85–98% yield).
Reaction Conditions :
-
Solvent : Absolute ethanol
-
Catalyst : Diethylamine (10 mol%)
-
Temperature : 60°C, 4–6 hours
Formation of Pyrimidinone Core
The thiophene intermediate undergoes cyclization with chloroacetonitrile in 1,4-dioxane under dry HCl gas (generated via Kipp’s apparatus). This acid-catalyzed step forms 2-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidin-4(3H)-one.
Reaction Conditions :
-
Solvent : 1,4-Dioxane
-
Acid Source : HCl gas (in situ)
-
Temperature : 50°C, 2 hours
-
Yield : 85%
Chlorination to 4-Chloro Intermediate
Phosphorus oxychloride (POCl₃) activates the pyrimidinone, converting the carbonyl group to a chloro substituent. Catalytic DMF in toluene facilitates this transformation.
Reaction Conditions :
-
Solvent : Toluene
-
Reagent : POCl₃ (3 equiv)
-
Catalyst : DMF (0.1 equiv)
-
Temperature : 100°C, 4 hours
-
Yield : 75%
Nucleophilic Aromatic Substitution
The 4-chloro intermediate reacts with 3-(trifluoromethyl)aniline in isopropanol under microwave irradiation. Triethylamine or acetic acid is often added to scavenge HCl.
Optimized Conditions :
-
Solvent : Isopropanol
-
Base : Triethylamine (1.5 equiv)
-
Temperature : Microwave, 100°C
-
Time : 2 hours
-
Yield : 70%
Optimization and Alternative Approaches
Microwave vs Conventional Heating
Microwave-assisted substitution reduces reaction times from 12–24 hours to 1–3 hours, improving yields by 15–20%.
Comparative Data :
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 24 | 55 |
| Microwave | 2 | 70 |
Solvent and Catalyst Screening
Acetic acid as a solvent-catalyst system (e.g., in) achieves 65–75% yields for analogous N-arylations, while DMF increases byproduct formation due to higher polarity.
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Enantiopure crystals (space group P4₃) confirm the cyclopenta-fused structure with bond lengths of 1.428 Å (C–N) and 1.308 Å (C–S).
Challenges and Considerations
Purification Challenges
Column chromatography is often necessary to isolate the final product due to byproducts from incomplete substitution.
Chemical Reactions Analysis
Types of Reactions
N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen atoms.
Scientific Research Applications
Pharmacological Applications
1.1 Negative Allosteric Modulation of Dopamine D2 Receptor
Research indicates that this compound acts as a negative allosteric modulator of the dopamine D2 receptor (D2R). Negative allosteric modulators can enhance the efficacy of receptor signaling by stabilizing inactive conformations of the receptor, thus providing a means to fine-tune dopamine signaling pathways. This modulation has significant implications for treating disorders such as schizophrenia and Parkinson's disease, where dopamine dysregulation is prevalent .
1.2 Structural Modifications and Activity
Studies have shown that structural modifications to the N-(3-(trifluoromethyl)phenyl) moiety can impact the compound's pharmacological activity. For instance, variations in substituents at the 4-position of the thieno[2,3-d]pyrimidine scaffold have been explored to optimize binding affinity and functional cooperativity at D2R . The introduction of different amino groups has resulted in compounds with varying degrees of negative cooperativity, which is crucial for therapeutic efficacy.
Synthesis and Characterization
2.1 Synthetic Pathways
The synthesis of N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step synthetic routes that may include cyclization reactions and substitutions to introduce trifluoromethyl and other functional groups. Various synthetic methodologies have been documented to produce this compound with high yields and purity .
2.2 Characterization Techniques
Characterization of this compound has been performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the structural integrity and purity necessary for biological testing.
Case Studies
3.1 Study on D2R Modulation
In a recent study examining the effects of this compound on D2R, researchers found that specific structural modifications significantly influenced the compound's binding affinity and functional outcomes in cellular assays. The results indicated that certain analogs maintained robust negative cooperativity while others did not exhibit any significant activity .
3.2 Antibacterial Activity Investigation
Another area of research has focused on the antibacterial properties of derivatives stemming from similar thieno-pyrimidine structures. While this compound itself has not been extensively tested for antibacterial activity, related compounds have shown promising results against various bacterial strains. This suggests potential avenues for further exploration of its derivatives in antimicrobial therapies .
Summary
This compound represents a significant advancement in pharmacological research due to its role as a negative allosteric modulator of D2R and its potential therapeutic applications in neuropsychiatric disorders. Ongoing studies into its synthesis, structure-activity relationships, and biological evaluations will continue to elucidate its full potential in medicinal chemistry.
Data Table: Summary of Structural Modifications and Their Effects on D2R Activity
| Compound Variant | Substituent Type | Binding Affinity (KB) | Functional Activity |
|---|---|---|---|
| Original Compound | None | 4.56 µM | Active |
| Variant A | Cyclopropylamino | 0.88 µM | Active |
| Variant B | Cyclohexylamino | Inactive | Inactive |
| Variant C | N,N-Diethylamino | 1.19 µM | Active |
This table summarizes findings from various studies on how modifications to the compound influence its binding affinity and functional activity at the dopamine D2 receptor.
Mechanism of Action
The mechanism of action of N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Core Structure Variations
The cyclopenta[4,5]thieno[2,3-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:
Impact on Activity :
Substituent Analysis
The 3-(trifluoromethyl)phenyl group is compared to other substituents in cyclopenta-thienopyrimidine derivatives:
Substituent Effects :
Comparison with Other Syntheses :
- : Tetrahydrobenzo analogs synthesized via nucleophilic substitution of 4-chloro derivatives with aryl amines (yields: 62–88%) .
Biological Activity
N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a trifluoromethyl group and a fused thieno-pyrimidine ring system. Its molecular formula is C15H12F3N3S, with a molecular weight of approximately 327.34 g/mol.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, a study indicated that certain derivatives exhibited significant growth inhibition in A549 (lung cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines. The IC50 values for these compounds ranged from 0.51 to 1.07 µg/mL, indicating potent activity compared to standard treatments like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 | 0.61 ± 0.19 |
| Compound B | HepG2 | 0.51 ± 0.13 |
| Compound C | SGC-7901 | 1.07 ± 0.22 |
Selectivity Profiling
Selectivity profiling against various kinases revealed that certain derivatives showed inhibition rates of approximately 22% for CDK1/CyclinA2 and lower rates for ALK and FGFR1 kinases . This suggests potential for selective targeting in therapeutic applications.
Case Studies
- In Vivo Efficacy : In a recent study examining the effects of thieno-pyrimidine derivatives on tumor growth in mouse models, compounds similar to this compound demonstrated significant reduction in tumor size compared to controls .
- Molecular Docking Studies : Molecular docking simulations have indicated that the compound can effectively bind to active sites of target proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Q & A
Q. Key Methodological Steps :
- Reagents : 4-chloro intermediate, 3-(trifluoromethyl)aniline, NaHCO₃ (base), NaI (catalyst).
- Conditions : Reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Example Yield Optimization :
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| NaHCO₃/NaI | 80 | 65 |
| K₂CO₃/NaI | 100 | 72 |
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Advanced spectroscopic and computational methods are employed:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., dihydrocyclopenta protons at δ 2.0–3.0 ppm, trifluoromethyl signals at δ 120–125 ppm in ¹³C) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine ring planarity deviations <15°) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 379.3).
Advanced Tip : DFT calculations predict electronic distributions, aiding in understanding reactivity toward biological targets .
What biological targets are commonly associated with this thienopyrimidine derivative?
Basic Research Question
The compound’s core structure suggests potential kinase or receptor modulation. Similar analogs inhibit EGFR/HER2 (IC₅₀ values: 10–50 nM) and dopamine D2 receptors (allosteric modulation) .
Q. Methodological Approach :
- Enzyme Assays : Use purified kinases (e.g., EGFR) with ATP-Glo™ luminescence assays.
- Receptor Binding : Radioligand displacement assays (e.g., [³H]spiperone for D2 receptors).
Data Interpretation : Contradictions in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration variations) .
How can researchers resolve contradictions in reported anti-proliferative activity data?
Advanced Research Question
Discrepancies in bioactivity often stem from:
- Cell Line Variability : Pancreatic (MIA PaCa-2) vs. breast (MCF-7) cancer models may show divergent responses due to receptor expression differences.
- Compound Stability : Assess metabolic degradation using liver microsome assays.
- Formulation Effects : Nano-encapsulation (e.g., starch nanoparticles) improves bioavailability, altering observed IC₅₀ values .
Q. Recommended Workflow :
Validate purity via HPLC (>95%).
Standardize cell culture conditions (e.g., serum-free media).
Compare free vs. encapsulated compound activity .
What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Advanced Research Question
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility.
- Formulation : Use lipid-based carriers (e.g., liposomes) or biodegradable polymers (e.g., PLGA nanoparticles) to prolong half-life .
- Metabolic Stability : Replace metabolically labile groups (e.g., methyl with cyclopropyl) based on CYP450 inhibition assays.
Example : Starch nanoparticles increased oral bioavailability by 3.5-fold in rodent models .
How do subtle structural modifications impact dopamine receptor modulation?
Advanced Research Question
Minor changes (e.g., substituting the trifluoromethyl group with -Cl or altering the cyclopenta ring saturation) switch activity from antagonism to agonism. For example:
Q. Methodology :
- Docking Studies : Use Schrödinger Suite for binding pose predictions.
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors.
What analytical techniques validate synthetic intermediates during multi-step synthesis?
Basic Research Question
- TLC : Monitor reaction progress (Rf values in 1:3 ethyl acetate/hexane).
- HPLC-MS : Confirm intermediate mass and purity (>90%).
- FT-IR : Track functional groups (e.g., C=O stretch at 1680 cm⁻¹).
Advanced Application : In-line PAT (Process Analytical Technology) tools enable real-time monitoring for scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
